molecular formula C22H20F3NO5 B2781044 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid CAS No. 2416231-37-1

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid

Numéro de catalogue: B2781044
Numéro CAS: 2416231-37-1
Poids moléculaire: 435.399
Clé InChI: YVZLYQNJMOSPRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a morpholine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 4-position of the morpholine ring, linked to an acetic acid moiety. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Propriétés

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c23-22(24,25)19-11-26(10-13(31-19)9-20(27)28)21(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLYQNJMOSPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid is a synthetic compound notable for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethylated morpholine moiety. Its molecular formula is C25H24F3N2O4C_{25}H_{24}F_3N_2O_4, with a molecular weight of approximately 474.46 g/mol.

PropertyValue
Molecular FormulaC25H24F3N2O4
Molecular Weight474.46 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in a study on HepG2 and MDA-MB-231 cells, the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Comparison to Doxorubicin
HepG21.0Comparable
MDA-MB-2310.4Threefold more potent

These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy.

Case Studies

  • Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on HepG2 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent .
  • Combination Therapy with Doxorubicin : Another case study demonstrated that combining this compound with doxorubicin enhanced cytotoxicity against MDA-MB-231 cells, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .

Research Findings

Research has shown that this compound can modulate biological pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is believed to play a critical role in enhancing the interaction with target proteins, thereby affecting their activity.

Comparaison Avec Des Composés Similaires

Structural Features and Heterocyclic Diversity

The table below compares key structural elements and molecular weights of related Fmoc-protected compounds:

Compound Name Heterocycle Substituents Molecular Weight (g/mol) CAS Number Key Features
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid Morpholine -CF₃ at C6, Fmoc at C4 Not provided Not provided Enhanced lipophilicity from -CF₃; Fmoc enables peptide coupling
2-[4-(Fmoc)piperazin-1-yl]acetic acid () Piperazine Fmoc at N4 Not provided 180576-05-0 Flexible piperazine ring; used in linker chemistry
2-(3-Fmoc-amino-6-methyl-2-oxopyridin-1-yl)acetic acid () Pyridine Methyl at C6, Fmoc at N3 Not provided 1076196-99-0 Pyridine core with ketone; potential for hydrogen bonding
2-[4-(Fmoc)-1,1-dioxothiomorpholin-2-yl]acetic acid () Thiomorpholine Sulfone (-SO₂) at N1, Fmoc at C4 415.47 2137761-07-8 Sulfone enhances polarity; sulfur may alter redox stability
4-(Fmoc)morpholine-3-carboxylic acid () Morpholine Fmoc at C4, -COOH at C3 Not provided 204320-51-4 Carboxylic acid directly on morpholine; suited for conjugation
(4-Fmoc-aminophenoxy)acetic acid () Benzene Fmoc at C4, -OCH₂COOH Not provided 1217863-10-9 Aromatic core with ether linkage; used in bioconjugation

Notes:

  • Trifluoromethyl vs.
  • Heterocycle Reactivity : Morpholine’s oxygen atom offers hydrogen-bonding capacity, while thiomorpholine’s sulfur may participate in redox reactions or coordinate metals . Piperazine’s secondary amine allows for further functionalization .
  • Fmoc Utility : All compounds utilize Fmoc for amine protection, enabling compatibility with solid-phase peptide synthesis (SPPS) protocols .

Physicochemical Properties

While specific data for the target compound are unavailable, trends can be inferred:

  • Solubility : Morpholine and piperazine derivatives are generally water-soluble due to their polar heterocycles, but -CF₃ and Fmoc groups reduce solubility in aqueous media. The thiomorpholine analog’s sulfone group may improve solubility compared to the target compound .
  • Stability : The -CF₃ group enhances resistance to enzymatic degradation compared to -CH₃. Sulfone-containing analogs () may exhibit greater oxidative stability than thioethers .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Key factors for high yield include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled reaction times to prevent premature deprotection.

Q. What are the primary applications of this compound in peptide synthesis?

The Fmoc group in this compound serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile linkages. This is critical for constructing complex peptides with high fidelity .

Q. Which analytical techniques are essential for verifying the compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural identity. For example, ¹H NMR can resolve the trifluoromethyl group’s distinct splitting patterns .

Advanced Research Questions

Q. How can coupling efficiency in automated peptide synthesizers be optimized using this compound?

Optimize coupling by using activating reagents like HOBt (hydroxybenzotriazole) or COMU, which enhance reactivity in DMF or dichloromethane. Pre-activation of the carboxylic acid group and monitoring via Kaiser test (ninhydrin) ensures complete amide bond formation .

Q. What strategies mitigate stability issues during long-term storage, given conflicting literature data?

Conduct accelerated stability studies under varying temperatures (4°C, -20°C) and humidity levels. Use argon or nitrogen to purge storage vials, and monitor degradation via HPLC and MS. Stability is often compromised by moisture or light exposure, necessitating desiccants and amber glassware .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. Its steric bulk can be exploited to modulate binding affinity in target proteins, as seen in kinase inhibitors. Computational modeling (e.g., DFT) helps predict conformational effects .

Q. What experimental designs address the lack of ecological and toxicological data for this compound?

Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in vivo acute toxicity studies in model organisms (e.g., zebrafish). Environmental impact can be assessed via biodegradation tests (OECD 301) and bioaccumulation potential using logP calculations .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for Fmoc-protected intermediates?

Systematically replicate protocols while varying catalysts (e.g., DMAP vs. pyridine), solvents (DMF vs. THF), and temperatures. Purity of starting materials and exclusion of oxygen are often overlooked variables. Cross-validate results using orthogonal techniques like IR spectroscopy .

Q. Why do some studies report challenges in removing the Fmoc group under standard conditions?

Steric hindrance from the trifluoromethyl group may reduce accessibility to deprotection agents. Titrate piperidine concentration (10–20% in DMF) or employ alternative bases like DBU (1,8-diazabicycloundec-7-ene) for stubborn cases .

Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF (anhydrous)
BaseSodium carbonate
Reaction Time2–4 hours (RT)
Coupling ReagentHOBt/COMU

Table 2: Stability Assessment Protocol

ConditionTest MethodMetrics Evaluated
Thermal (40°C)HPLC, MSDegradation products
Humidity (75% RH)Gravimetric analysisMoisture uptake
Light ExposureUV-Vis spectroscopyPhotodegradation kinetics

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.